molecular formula C14H11FN2O3 B5186434 2-fluoro-N-(4-methyl-2-nitrophenyl)benzamide

2-fluoro-N-(4-methyl-2-nitrophenyl)benzamide

Cat. No. B5186434
M. Wt: 274.25 g/mol
InChI Key: NRKGDKAWBXVQNY-UHFFFAOYSA-N
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Description

2-Fluoro-N-(4-methyl-2-nitrophenyl)benzamide is a chemical compound that is widely used in scientific research. It is a member of the benzamide family and is commonly referred to as FMNB. This compound is a potent inhibitor of a specific enzyme called Nicotinamide Adenine Dinucleotide (NADH) oxidase. The inhibition of NADH oxidase by FMNB has been shown to have several biochemical and physiological effects, making it a valuable tool in scientific research.

Mechanism of Action

The mechanism of action of FMNB involves the inhibition of 2-fluoro-N-(4-methyl-2-nitrophenyl)benzamide oxidase, which is an enzyme that is involved in the production of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids. By inhibiting 2-fluoro-N-(4-methyl-2-nitrophenyl)benzamide oxidase, FMNB reduces the production of ROS, which in turn reduces oxidative stress and inflammation in cells.
Biochemical and Physiological Effects:
The inhibition of 2-fluoro-N-(4-methyl-2-nitrophenyl)benzamide oxidase by FMNB has several biochemical and physiological effects. Some of the key effects include:
1. Reduction in oxidative stress and inflammation: FMNB has been shown to reduce the production of ROS, which reduces oxidative stress and inflammation in cells.
2. Protection of neurons: FMNB has been shown to protect neurons from oxidative stress, which is a key factor in the development of neurodegenerative diseases.
3. Inhibition of cancer cell growth: FMNB has been shown to inhibit the growth of cancer cells by targeting the 2-fluoro-N-(4-methyl-2-nitrophenyl)benzamide oxidase enzyme.

Advantages and Limitations for Lab Experiments

FMNB has several advantages as a tool for scientific research. It is a potent inhibitor of 2-fluoro-N-(4-methyl-2-nitrophenyl)benzamide oxidase, which makes it a valuable tool for investigating the role of this enzyme in various biological processes. It is also relatively easy to synthesize in a laboratory setting, which makes it readily available for use in research.
However, there are also some limitations to the use of FMNB in laboratory experiments. One of the main limitations is its specificity for 2-fluoro-N-(4-methyl-2-nitrophenyl)benzamide oxidase. While this specificity is an advantage in some cases, it can also limit its usefulness in other experiments where other enzymes may be involved.

Future Directions

There are several future directions for research involving FMNB. Some of the key areas of research include:
1. Development of new cancer treatments: FMNB has shown promise as a potential candidate for the development of new cancer treatments. Future research could focus on further investigating its effectiveness in inhibiting cancer cell growth.
2. Neurodegenerative diseases: FMNB has been shown to protect neurons from oxidative stress, which makes it a potential candidate for the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Cardiovascular diseases: FMNB has been shown to have a protective effect on the heart, which makes it a potential candidate for the development of new treatments for cardiovascular diseases.
In conclusion, 2-Fluoro-N-(4-methyl-2-nitrophenyl)benzamide is a valuable tool in scientific research. Its ability to inhibit 2-fluoro-N-(4-methyl-2-nitrophenyl)benzamide oxidase has several biochemical and physiological effects, making it a potential candidate for the development of new treatments for a wide range of diseases. While there are limitations to its use in laboratory experiments, its specificity for 2-fluoro-N-(4-methyl-2-nitrophenyl)benzamide oxidase makes it a valuable tool for investigating the role of this enzyme in various biological processes. Further research is needed to fully understand its potential applications in the field of medicine.

Synthesis Methods

The synthesis of FMNB involves a series of chemical reactions that are carried out in a laboratory setting. The process begins with the reaction of 4-methyl-2-nitroaniline with 2-fluorobenzoyl chloride to form 2-fluoro-N-(4-methyl-2-nitrophenyl)benzamide. The reaction is carried out under carefully controlled conditions to ensure the purity and yield of the final product.

Scientific Research Applications

FMNB has been extensively used in scientific research as a tool for investigating the role of 2-fluoro-N-(4-methyl-2-nitrophenyl)benzamide oxidase in various biological processes. It has been shown to have a wide range of applications in both basic and applied research. Some of the key areas of research where FMNB has been used include:
1. Cancer Research: FMNB has been shown to inhibit the growth of cancer cells by targeting the 2-fluoro-N-(4-methyl-2-nitrophenyl)benzamide oxidase enzyme. This makes it a potential candidate for the development of new cancer treatments.
2. Neurodegenerative Diseases: FMNB has been shown to protect neurons from oxidative stress, which is a key factor in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Cardiovascular Diseases: FMNB has been shown to have a protective effect on the heart by reducing oxidative stress and inflammation.

properties

IUPAC Name

2-fluoro-N-(4-methyl-2-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O3/c1-9-6-7-12(13(8-9)17(19)20)16-14(18)10-4-2-3-5-11(10)15/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKGDKAWBXVQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(4-methyl-2-nitrophenyl)benzamide

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